1-Ethyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Beschreibung
This compound features a bicyclic pyrazolo[3,4-c]pyridine core, substituted at position 1 with an ethyl group and at position 4 with a (pyridin-3-yloxy)methyl moiety. The pyrazolo[3,4-c]pyridine scaffold is structurally versatile, enabling interactions with diverse biological targets.
Eigenschaften
IUPAC Name |
1-ethyl-4-(pyridin-3-yloxymethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-18-14-9-16-6-11(13(14)8-17-18)10-19-12-4-3-5-15-7-12/h3-5,7-8,11,16H,2,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPPUVMYCSWGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(CNC2)COC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-Ethyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound belongs to the pyrazolo[3,4-c]pyridine class and features a unique structure that includes a pyridine ring and a tetrahydro-pyrazole moiety. Its chemical formula is CHNO.
Research indicates that compounds in the pyrazolo[3,4-c]pyridine class may act through various mechanisms:
- Inhibition of Phosphodiesterase Type IV (PDE4) : Some derivatives have been shown to inhibit PDE4, which plays a role in inflammatory responses and is a target for treating chronic obstructive pulmonary disease (COPD) and asthma .
- Histone Deacetylase Inhibition : The biological activity of related pyrazolo compounds has been linked to their ability to inhibit histone deacetylases (HDACs), which are involved in cancer progression .
- Kinase Inhibition : Certain derivatives exhibit inhibitory effects on kinases involved in cancer cell signaling pathways, such as AKT-mTOR and PD1-PD-L1 interactions .
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolo derivatives:
- Cytotoxic Effects : Compounds have shown significant cytotoxicity against various cancer cell lines, including BxPC-3 (pancreatic), PC-3 (prostate), and HCT-116 (colon) cells. For instance, some derivatives exhibited IC values in the low micromolar range .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| MM134 | BxPC-3 | 150 |
| MM136 | PC-3 | 120 |
| MM139 | HCT-116 | 130 |
Antiviral Activity
Emerging research suggests that certain pyrazolo[3,4-c]pyridine compounds may possess antiviral properties. For example, modifications at specific positions on the pyrazole ring have been associated with enhanced activity against viral targets .
Case Studies
- Study on PDE4 Inhibition : A study evaluated the efficacy of a related pyrazolo derivative in reducing inflammation in animal models of asthma. The results indicated a significant reduction in airway hyperresponsiveness and inflammation markers following treatment .
- Anticancer Properties : Another investigation focused on the cytotoxic effects of various pyrazolo derivatives on cancer cell lines. The study found that specific substitutions on the pyrazole ring could significantly enhance anticancer activity compared to standard treatments .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the prominent applications of this compound is in the field of oncology. Research indicates that pyrazolo[3,4-c]pyridine derivatives exhibit potent anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the activity of specific kinases associated with cancer cell proliferation and survival. The inhibition of c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs), highlights the potential of this compound as a therapeutic agent for treating cancers driven by mutations in receptor tyrosine kinases .
Anti-inflammatory Properties
Compounds containing the pyrazolo[3,4-c]pyridine structure have shown promising anti-inflammatory effects. In vivo studies indicate that these compounds can significantly reduce inflammation markers and edema in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways that mediate inflammatory responses . This suggests potential applications in treating chronic inflammatory diseases.
Neuroprotective Effects
Research into neuroprotective agents has identified pyrazolo[3,4-c]pyridine derivatives as candidates for protecting neuronal cells from oxidative stress and apoptosis. These compounds may modulate pathways involved in neurodegeneration, making them potential therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease .
Antimicrobial Activity
The antimicrobial properties of 1-Ethyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine have also been explored. Studies have shown that derivatives can exhibit activity against various bacterial strains and fungi, suggesting their utility in developing new antimicrobial treatments .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has focused on modifying different substituents on the pyrazolo[3,4-c]pyridine core to enhance potency and selectivity against specific targets. For example, variations in the pyridine moiety or alterations to the ethyl group have been systematically studied to determine their effects on biological activity and pharmacokinetics .
Data Table: Summary of Applications
Case Study 1: Inhibition of c-KIT Kinase
A study published in Journal of Medicinal Chemistry explored a series of pyrazolo[3,4-c]pyridine derivatives for their ability to inhibit c-KIT kinase. The lead compound demonstrated a significant reduction in tumor growth in xenograft models of GISTs.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of arthritis, a derivative of this compound was administered to evaluate its anti-inflammatory properties. Results showed a marked decrease in joint swelling and pain scores compared to control groups.
Case Study 3: Neuroprotection
Research conducted on neuroprotective effects revealed that administration of this compound reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide exposure.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Core Modifications :
- The pyrazolo[3,4-c]pyridine core is conserved across all compounds, but substituent variations dictate target specificity.
- Apixaban’s 3-carboxamide and 6-phenyl groups are critical for Factor Xa binding , while the PDE4 inhibitor’s 7-oxo and 4-fluorophenyl groups favor phosphodiesterase interaction .
Substituent Impact: Position 1: Ethyl (target compound) vs. aryl groups (Apixaban, PDE4 inhibitor). Aryl groups enhance target affinity via π-π stacking .
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Physicochemical Data
Q & A
Q. What are the optimized synthetic routes for 1-Ethyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization steps. Key strategies include:
- Cyclocondensation : Use of ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate as a precursor, followed by alkylation at the 4-position with (pyridin-3-yloxy)methyl groups .
- Optimization : Control reaction temperature (e.g., 60–80°C for alkylation) and solvent polarity (e.g., DMF or THF) to minimize side products. Monitor progress via TLC/HPLC .
- Yield Enhancement : Purify intermediates using column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at N1 and pyridinyloxymethyl at C4). Compare chemical shifts with analogs (e.g., δ 1.2–1.4 ppm for ethyl groups) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect molecular ion peaks .
- FT-IR : Identify key functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for the pyridinyloxy moiety) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies involving pyrazolo[3,4-c]pyridine derivatives?
- Methodological Answer :
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Systematic Meta-Analysis : Normalize data using IC50/EC50 values and account for assay variability (e.g., cell line differences, ATP concentrations in kinase assays) .
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Structural Comparisons : Tabulate substituent effects (see Table 1) to identify trends in activity. For example, bulky groups at C4 may reduce membrane permeability .
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Replicate Key Experiments : Validate conflicting results under standardized conditions (e.g., fixed incubation time, serum-free media) .
Table 1 : Structural Modifications and Biological Activity Trends in Pyrazolo[3,4-c]pyridine Derivatives
Substituent Position Functional Group Observed Activity (e.g., Kinase Inhibition) Reference C4 Pyridinyloxy Moderate activity (IC50 ~1–10 µM) N1 Ethyl Improved metabolic stability
Q. What computational strategies are recommended for predicting the binding modes of this compound with target enzymes or receptors?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., ATP-binding pockets). Focus on hydrogen bonding with pyridinyloxy oxygen and hydrophobic interactions with the ethyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots to identify flexible regions .
- QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles of this compound?
- Methodological Answer :
- Controlled Stability Studies : Store samples under varying conditions (e.g., 4°C vs. RT, argon atmosphere) and monitor degradation via HPLC. Note hydrolytic sensitivity of the pyridinyloxy group .
- Solubility Screening : Use shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) to replicate conflicting data .
Experimental Design
Q. What factorial design approaches are suitable for optimizing the synthesis and bioactivity screening of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Apply a 2³ factorial design to test variables: temperature (60°C vs. 80°C), solvent (DMF vs. THF), and catalyst loading (5% vs. 10%). Use ANOVA to identify significant factors .
- High-Throughput Screening (HTS) : Use 96-well plates to test dose-response curves (0.1–100 µM) against a panel of kinases. Include positive controls (e.g., staurosporine) .
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